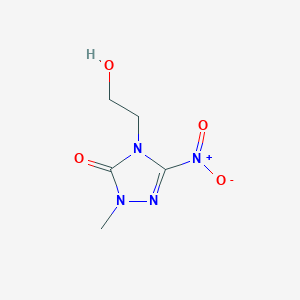
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 2-methyl-4-(2-hydroxyethyl)-1,2,4-triazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-2-methyl-5-amino-2,4-dihydro-3H-1,2,4-triazol-3-one.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学的研究の応用
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazole structure.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, inhibiting their function and leading to the desired biological activity.
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxyethyl)-1,2,4-triazole
- 2-Methyl-4-nitro-1,2,4-triazole
- 5-Nitro-1,2,4-triazole
Uniqueness
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
58954-08-8 |
|---|---|
分子式 |
C5H8N4O4 |
分子量 |
188.14 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-2-methyl-5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H8N4O4/c1-7-5(11)8(2-3-10)4(6-7)9(12)13/h10H,2-3H2,1H3 |
InChIキー |
AZCYCBYKEZCHBJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)N(C(=N1)[N+](=O)[O-])CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



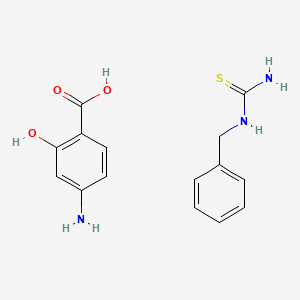
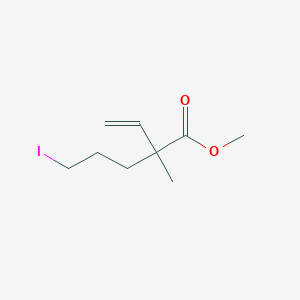
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
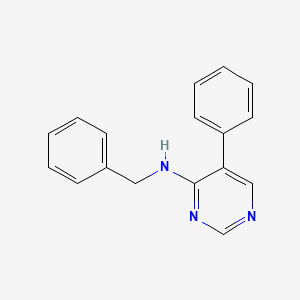

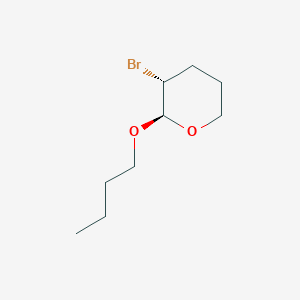
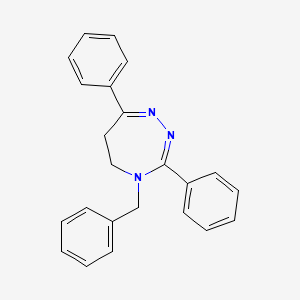
![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)



